Regiochemical Dimethylamino Positioning: 6- vs. 3-Substitution on Pyrazine Ring Alters Electronic Landscape
The target compound bears a dimethylamino group at the 6-position of the pyrazine ring, whereas the closest cataloged analog (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone) carries it at the 3-position . This regioisomeric difference alters the electronic distribution and hydrogen-bonding capacity of the pyrazine core. In quinoxaline and pyrazine-based kinase inhibitor series, repositioning of electron-donating substituents has been shown to shift target selectivity profiles; for example, in related quinoxaline DNA gyrase inhibitors, structural modifications at analogous positions produced IC50 variations from 26.57 μM to 84.84 μM [1]. The 6-dimethylamino orientation places the electron-donating group in a distinct spatial relationship to the quinoxaline carbonyl, potentially affecting molecular recognition at ATP-binding pockets.
| Evidence Dimension | Regiochemistry of dimethylamino substituent on pyrazine ring |
|---|---|
| Target Compound Data | 6-(dimethylamino)pyrazin-2-yl ether (CAS 2034499-82-4) |
| Comparator Or Baseline | 3-(dimethylamino)pyrazin-2-yl ether piperidine analog (BenchChem catalog compound) |
| Quantified Difference | Regioisomeric shift (6- vs. 3-position); class-level DNA gyrase IC50 range 26.57–84.84 μM for related quinoxaline-pyrrolidine scaffold modifications |
| Conditions | Structural comparison; DNA gyrase inhibition data from a related pyrrolidine-quinoxaline series (Bioorganic Chemistry, 2025) [1] |
Why This Matters
Regioisomeric dimethylamino positioning can determine kinase selectivity and hydrogen-bond network formation; procurement of the correct regioisomer is essential for SAR reproducibility.
- [1] Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, Volume 156, March 2025, 108218. DNA gyrase IC50 range: 26.57–84.84 μM across structural variants. View Source
